molecular formula C12H23NO4 B13513141 Boc-Neopentylgly-OH;Boc-gamma-Me-Leu-OH;Boc-Tba-OH

Boc-Neopentylgly-OH;Boc-gamma-Me-Leu-OH;Boc-Tba-OH

Cat. No.: B13513141
M. Wt: 245.32 g/mol
InChI Key: NXOIYKZEZSKOME-UHFFFAOYSA-N
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Description

The compound “Boc-Neopentylgly-OH; Boc-gamma-Me-Leu-OH; Boc-Tba-OH” consists of three distinct components, each protected by a tert-butyloxycarbonyl (Boc) group. These compounds are commonly used in peptide synthesis and organic chemistry due to their stability and ease of deprotection. The Boc group is an acid-labile protecting group used to protect amines during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of these Boc-protected amino acids involves large-scale synthesis using similar reaction conditions as described above. The reactions are optimized for higher yields and purity, and the products are purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Boc-protected amino acids generally do not undergo oxidation reactions due to the stability of the Boc group.

    Reduction: The Boc group is stable under reducing conditions, so reduction reactions typically do not affect the Boc-protected amino acids.

    Substitution: Boc-protected amino acids can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other protecting groups or functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are peptides or modified amino acids with the desired functional groups or sequences.

Mechanism of Action

The mechanism of action of Boc-protected amino acids primarily involves their role as intermediates in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group is removed under acidic conditions, revealing the free amino group for further reactions or biological activity .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Protected Amino Acids: Fmoc (fluorenylmethyloxycarbonyl) protected amino acids are another class of amino acid derivatives used in peptide synthesis.

    Cbz-Protected Amino Acids: Cbz (carbobenzyloxy) protected amino acids are also used in peptide synthesis.

Uniqueness

Boc-protected amino acids are unique due to their stability under basic and reducing conditions, making them suitable for a wide range of chemical reactions. The ease of deprotection under acidic conditions also makes them advantageous for use in peptide synthesis .

Properties

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

3-[tert-butyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid

InChI

InChI=1S/C12H23NO4/c1-11(2,3)13(8-7-9(14)15)10(16)17-12(4,5)6/h7-8H2,1-6H3,(H,14,15)

InChI Key

NXOIYKZEZSKOME-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(CCC(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

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